molecular formula C16H12ClNO4S B13218008 Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B13218008
M. Wt: 349.8 g/mol
InChI Key: OJDBWMWVKZQQAE-UHFFFAOYSA-N
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Description

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic indole derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, present in numerous compounds with diverse biological activities . This molecule features two reactive functional groups: a chlorosulfonyl group and a benzyl carboxylate ester. The chlorosulfonyl group is a versatile handle for constructing sulfonamide linkages, a common pharmacophore in drug design, by reacting with various amines . The benzyl ester group can serve as a protecting group for a carboxylic acid or can be modified through further synthetic transformations. As a research tool, this compound is valuable for constructing more complex molecules, particularly for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . Researchers in fields like parasitology may find it relevant, as substituted indoles have been investigated as potential agents against neglected tropical diseases like Chagas disease . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

benzyl 7-chlorosulfonylindole-1-carboxylate

InChI

InChI=1S/C16H12ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

OJDBWMWVKZQQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C(=CC=C3)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions for Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate Synthesis

Step Reagents/Conditions Yield Source
Indole formation Phenylhydrazine + aldehyde (H₂SO₄, Δ) 60–75%
Chlorosulfonation ClSO₃H (0–5°C, 2 h) 45–55%
Benzylation NaH, benzyl bromide (DMF, rt, 24 h) 70–85%
One-pot optimization SnCl₂·2H₂O, DBU, BnBr (DME, 40°C) 65%

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency, particularly during exothermic steps like chlorosulfonation. Automated systems ensure precise reagent dosing and temperature control, reducing side reactions.

Mechanistic Insights

  • Chlorosulfonation : Proceeds via electrophilic aromatic substitution, where the -SO₂Cl group is directed to the C7 position by the indole’s electron density.
  • Benzylation : Involves deprotonation of the indole nitrogen by NaH, followed by nucleophilic attack on the benzyl halide.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the chlorosulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler indole derivatives.

Scientific Research Applications

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or to modify protein function, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Benzyl 7-(Chlorosulfonyl)-2,3-Dihydro-1H-Indole-1-Carboxylate

CAS: 2060009-02-9 Molecular Formula: C₁₆H₁₄ClNO₄S Key Differences:

  • The 2,3-dihydro modification saturates the indole’s C2–C3 bond, reducing aromaticity and altering electronic properties.
Property Target Compound (1H-Indole) 2,3-Dihydro Analog
Aromaticity Full Partial (saturated C2–C3)
Molecular Weight ~351.80 (inferred) 351.80 (confirmed)
Reactivity Higher electrophilicity Reduced conjugation

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

CAS: 16381-48-9 Molecular Formula: C₁₀H₈ClNO₂ Key Differences:

  • Substitutions: A chloro group at C7 and a methyl group at C3, with a carboxylic acid at C2.
  • Functional Implications : The carboxylic acid enables hydrogen bonding, while the chloro and methyl groups enhance lipophilicity. Unlike the target compound, it lacks a sulfonyl group, limiting its utility in sulfonamide-based drug design .
Property Target Compound 7-Chloro-3-Methyl Analog
Key Functional Groups Chlorosulfonyl, Benzyl Ester Carboxylic Acid, Chloro
Bioactivity Potential Sulfonamide precursors Metal chelation, enzyme inhibition
Solubility Lower (due to benzyl ester) Higher (carboxylic acid)

Benzyl Indoline Derivatives (e.g., Compound 13 in )

Example: Benzyl (2R,3S)-6-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-(2-((4-chloro-3-fluorophenyl)amino)-2-oxoacetamido)-2-(((Z)-1,2,3-tris(tert-butoxycarbonyl)guanidino)methyl)-indoline-1-carboxylate Key Differences:

  • Structural Complexity: Multiple substituents (e.g., guanidino, fluorophenyl) enable targeted biological interactions (e.g., HIV inhibition).
  • Functional Contrast : The target compound’s simplicity allows broader synthetic versatility, while indoline derivatives are tailored for specific bioactivity .

Biological Activity

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the indole derivative class, characterized by a benzyl group, a chlorosulfonyl group, and an indole-1-carboxylate moiety. Its molecular formula is C₁₃H₉ClO₃S, with a molecular weight of approximately 289.72 g/mol. The unique structure contributes to its distinct chemical reactivity and biological properties.

The chlorosulfonyl group in this compound enhances its electrophilic character, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, which may result in various biological effects such as:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest its efficacy in targeting cancer cells through mechanisms involving apoptosis and autophagy induction.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cancer cell lines. Notably, studies have shown that it induces cell death through apoptosis pathways.

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)5.2Apoptosis
MCF-7 (breast cancer)3.8Autophagy
A549 (lung cancer)4.5Cell cycle arrest

Case Studies

  • In Vitro Evaluation : A study conducted on HepG2 cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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